molecular formula C9H8O2 B1662038 7-Hydroxy-1-indanone CAS No. 6968-35-0

7-Hydroxy-1-indanone

Cat. No. B1662038
CAS RN: 6968-35-0
M. Wt: 148.16 g/mol
InChI Key: HFMZPBSZKCDKOR-UHFFFAOYSA-N
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Description

7-Hydroxy-1-indanone is an organic compound with the empirical formula C9H8O2 . It is a derivative of 1-indanone , which is a colorless solid and a substrate for the enzyme indanol dehydrogenase .


Synthesis Analysis

The synthesis of 1-indanones, including 7-Hydroxy-1-indanone, has been a subject of research for many years . More than 100 synthetic methods have been developed, utilizing various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-1-indanone has been studied using high-level ab initio calculations . The computational study revealed that 7-Hydroxy-1-indanone is thermodynamically more stable than its 6-isomer in the gaseous phase . This stability is attributed to the existence of a strong intramolecular H-bond in 7-Hydroxy-1-indanone .


Chemical Reactions Analysis

The chemical reactivity of 7-Hydroxy-1-indanone has been explored in various studies . For instance, the intramolecular proton transfer in 7-Hydroxy-1-indanone has been evaluated and found to be not energetically favorable .


Physical And Chemical Properties Analysis

7-Hydroxy-1-indanone is a solid with a melting point of 109-113 °C . Its density is approximately 1.3 g/cm^3, and it has a boiling point of 310.3 °C at 760 mmHg . The compound also exhibits a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Energetic and Structural Studies

7-Hydroxy-1-indanone has been studied for its energetic and structural properties. A study conducted by Ribeiro da Silva & Ribeiro da Silva (2020) investigated the compound using experimental techniques and computational calculations, focusing on enthalpies of combustion and sublimation. The study revealed that 7-hydroxy-1-indanone is thermodynamically more stable than its 6-isomer in the gaseous phase, indicating a strong intramolecular H-bond.

Molecular and Electronic Structure

7-Hydroxy-1-indanone's molecular and electronic structure has also been a subject of research. Sigalov, Shainyan, & Sterkhova (2016) conducted a study on potassium 3-oxo-2,3-dihydro-1H-inden-4-olate formation, a reaction in which 7-hydroxy-1-indanone is involved. They utilized X-ray analysis, NMR, IR, UV spectroscopy, and computational methods to study the chelate structure of the resulting salt and its spectral properties (Sigalov, Shainyan, & Sterkhova, 2016).

Excited-State Intramolecular Proton Transfer (ESIPT)

7-Hydroxy-1-indanone has been used as a prototype in studies related to ESIPT. Tang et al. (2011) explored its use in white light generation within a single ESIPT system. They found that chemical modifications at certain positions of 7-hydroxy-1-indanone can lead to unique emissions and potential applications in organic light-emitting diodes (Tang et al., 2011).

Tautomerism Studies

The compound's role in tautomerism has been investigated as well. Graña, Ríos, & Rodríguez (1991) conducted ab initio calculations to study the structure and tautomerism of 7-hydroxy-1-indanone, providing insights into its potential energy curve and the energy barriers to its reactions (Graña, Ríos, & Rodríguez, 1991).

Environmental Applications

7-Hydroxy-1-indanone has been identified in the ozonation products of certain polyaromatic hydrocarbons, suggesting its potential relevance in environmental chemistry. Chen, Junk, & Svec (1979) studied the ozonation of acenaphthylene and acenaphthene, identifying 7-hydroxy-1-indanone among the major reaction products (Chen, Junk, & Svec, 1979).

Safety And Hazards

7-Hydroxy-1-indanone is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with personal protective equipment and avoid ingestion and inhalation .

Future Directions

The future directions in the research of 7-Hydroxy-1-indanone and related compounds involve the development of new synthetic methods and the exploration of their biological activities . For instance, new strategies for the synthesis of various carbocyclic and heterocyclic skeletons are being demonstrated . Moreover, several reactions provide biologically relevant compounds and natural products , indicating potential applications in pharmaceutical research.

properties

IUPAC Name

7-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMZPBSZKCDKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989834
Record name 7-Hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-1-indanone

CAS RN

6968-35-0
Record name 6968-35-0
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Record name 7-Hydroxy-2,3-dihydro-1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-1-indanone
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Synthesis routes and methods

Procedure details

37.0 g (278 mmol) of aluminum chloride was mixed with 3.70 g (61.3 mmol) of sodium chloride, the mixture was dissolved at 150° C. under heating, 6.40 g (43.2 mmol) of commercially available 2,3-dihydro-4H-chromen-4-one dissolved by heating (50° C.) was added to the mixture and the resulting mixture was stirred at 200° C. for 20 minutes. The reaction mixture (gum state) was cooled, and added to ice-cold hydrochloric acid (100 ml of conc. hydrochloric acid and ice were combined to make them 200 ml) little by little and stirred for 30 minutes. Methylene chloride was added to the mixture and the mixture was separated. The aqueous layer was filtered, and the filtrate was extracted with methylene chloride. The organic layers were combined, washed successively with water and brine, and dried over sodium sulfate. The solvent was removed, and the obtained residue was purified by silica gel chromatography (Wakogel C-100, hexane-ethyl acetate, gradient) to obtain 4.82 g (32.6 mmol, Yield: 75.2%) of 7-hydroxy-1-indanone.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
T Nishiya, S Yamauchi, N Hirota… - Journal of the …, 1986 - ACS Publications
… have applied the TSLE fluorescence and transient absorption techniques to study the process of reverse proton transfer and to identify the fluorescing species of 7-hydroxy-1 -indanone (…
Number of citations: 39 pubs.acs.org
YQ Lei, JY Xi, H Guo, R Jia - Journal of Saudi Chemical Society, 2018 - Elsevier
… We have analyzed a series of 7-hydroxy-1-indanone derivates to have a deep exploration on their own special reaction, ESIPT. The results obtained manifest that the key factor to …
Number of citations: 8 www.sciencedirect.com
AL Sobolewski, W Domcke - Physical Chemistry Chemical Physics, 1999 - pubs.rsc.org
… 1pp* minimum varies from near-enol in salicylic acid to near-keto in 7-hydroxy-1-indanone. … (OHBA), salicylic acid (SA), and 7-hydroxy-1-indanone (7HIN). In addition, we have applied …
Number of citations: 283 pubs.rsc.org
AL Ribeiro da Silva, MDMC Ribeiro da Silva - Applied Sciences, 2020 - mdpi.com
… the energetics of the 6- and 7-hydroxy-1-indanone, whose structural formulae are depicted in … gas-phase intramolecular proton transfer process of 7-hydroxy-1-indanone was evaluated. …
Number of citations: 1 www.mdpi.com
PT Chou, ML Martinez, SL Studer - The Journal of Physical …, 1991 - ACS Publications
… The dynamics of the reverse proton transfer of 7-hydroxy-1-indanone have been investigated on the nanosecond time scale. The existence of a long-lived (> ms) species after excited-…
Number of citations: 33 pubs.acs.org
LB Magnusson, CA Craig… - Journal of the American …, 1964 - ACS Publications
… The combined evidence from structure and the ultraviolet and nmr shifts indicates that the intramolecular bond strength increases in the order 7-hydroxy-1 -indanone, 2-hydroxy…
Number of citations: 7 pubs.acs.org
H Roohi, P Alizadeh - Spectrochimica Acta Part A: Molecular and …, 2018 - Elsevier
… To evaluate the influence of an extended π-conjugated on the fluorescence properties of the 7-hydroxy-1-indanone based dyes, we have chosen dye B2 as a model (Fig. 1). In addition, …
Number of citations: 9 www.sciencedirect.com
D Pandey, SR Vennapusa - Journal of Photochemistry and Photobiology A …, 2022 - Elsevier
… These findings make 7-hydroxy-1-indanone based molecules perfect examples to shed light on the factors responsible for white light generation using the ESIPT process. …
Number of citations: 6 www.sciencedirect.com
KY Chen, YS Wen, TC Fang, YJ Chang… - … Section E: Structure …, 2011 - scripts.iucr.org
… 7-hydroxy-1-indanone was purchased from Sigma-Aldrich (>97% purity) and used as received without further purification. White needle-shaped crystals suitable for the crystallographic …
Number of citations: 3 scripts.iucr.org
PR Boggu, J Cho, Y Kim, SH Jung - European Journal of Medicinal …, 2018 - Elsevier
… The phenol (8) was reacted with 3-chloropropanoyl chloride in the presence of anhydrous AlCl 3 at 120 C to give 7-hydroxy-1-indanone (9) [28], which is further reacted with appropriate …
Number of citations: 4 www.sciencedirect.com

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